molecular formula C9H12N2O4 B064166 Ethyl 3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 168428-18-0

Ethyl 3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No. B064166
CAS RN: 168428-18-0
M. Wt: 212.2 g/mol
InChI Key: NOCBPBUSWKOOBH-UHFFFAOYSA-N
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Description

Ethyl 3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (EDT) is a heterocyclic compound that has gained attention in scientific research due to its potential applications in various fields. EDT is a pyrimidine derivative that has a unique structure and exhibits interesting biological properties.

Scientific Research Applications

Ethyl 3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, this compound has been found to exhibit antimicrobial, antitumor, and anti-inflammatory activities. In material science, this compound has been used as a precursor for the synthesis of metal-organic frameworks (MOFs) and as a ligand for the preparation of coordination polymers. In agriculture, this compound has been used as a pesticide and as a growth regulator for plants.

Mechanism of Action

The mechanism of action of Ethyl 3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is not fully understood, but it is believed to involve the inhibition of enzymes and the modulation of signaling pathways. This compound has been found to inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and α-glucosidase. This compound has also been shown to modulate signaling pathways, such as the NF-κB and MAPK pathways, which are involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. In vivo studies have shown that this compound can reduce the growth of tumors, improve cognitive function, and protect against neurodegeneration.

Advantages and Limitations for Lab Experiments

Ethyl 3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, this compound also has some limitations, including its poor solubility in water and its tendency to form aggregates in solution.

Future Directions

There are several future directions for Ethyl 3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate research, including the development of new synthetic methods, the exploration of its potential as a drug candidate, and the investigation of its applications in material science and agriculture. One potential area of research is the development of this compound-based MOFs for drug delivery and catalysis. Another potential area of research is the investigation of this compound as a growth regulator for crops and as a natural pesticide.
Conclusion:
In conclusion, this compound is a heterocyclic compound that has gained attention in scientific research due to its potential applications in various fields. This compound can be synthesized through various methods, and it exhibits interesting biological properties. This compound has been studied for its potential applications in medicinal chemistry, material science, and agriculture. The mechanism of action of this compound is not fully understood, but it is believed to involve the inhibition of enzymes and the modulation of signaling pathways. This compound has several advantages for lab experiments, but it also has some limitations. There are several future directions for this compound research, and further studies are needed to fully understand its potential applications.

Synthesis Methods

Ethyl 3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be synthesized through various methods, including the Biginelli reaction, the Hantzsch reaction, and the Gewald reaction. The most common method for synthesizing this compound is the Biginelli reaction, which involves the condensation of an aldehyde, a β-ketoester, and urea in the presence of a catalyst. The reaction is carried out under reflux conditions in ethanol or methanol, and the product is obtained in good yield.

properties

CAS RN

168428-18-0

Molecular Formula

C9H12N2O4

Molecular Weight

212.2 g/mol

IUPAC Name

ethyl 3-ethyl-2,4-dioxo-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C9H12N2O4/c1-3-11-7(12)6(5-10-9(11)14)8(13)15-4-2/h5H,3-4H2,1-2H3,(H,10,14)

InChI Key

NOCBPBUSWKOOBH-UHFFFAOYSA-N

SMILES

CCN1C(=O)C(=CNC1=O)C(=O)OCC

Canonical SMILES

CCN1C(=O)C(=CNC1=O)C(=O)OCC

synonyms

5-CARBETHOXY-3-ETHYLURACIL

Origin of Product

United States

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